1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-11-13-18(14-12-17)24(27)21-16-26(15-19-7-3-6-10-23(19)29-2)22-9-5-4-8-20(22)25(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWHWRKFGSYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions
Formation of Quinolinone Core: The quinolinone core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Substituents: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the quinolinone core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Methylbenzoyl Group: The final step involves the acylation of the quinolinone derivative with 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are used for introducing new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The dihydroquinolin-4-one core is shared among analogs, but modifications include:
- Quinoline vs. Dihydroquinoline: Fully aromatic quinolines (e.g., 2-chlorobenzo[h]quinoline derivatives in ) lack the reduced 1,4-dihydro ring, impacting conjugation and reactivity .
- Substituent Positioning: Substituents at positions 2 and 3 (e.g., 3-dimethylaminomethyl-2-methyl in ) alter steric bulk and hydrogen-bonding capacity .
Substituent Variations at Position 1
Table 1: Position 1 Substituent Comparison
Substituent Variations at Position 3
Table 2: Position 3 Substituent Comparison
Research Findings and Inferred Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than sulfonyl-containing analogs (e.g., ) but lower than halogenated derivatives due to the methoxy group .
- Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism compared to alkyl chains (e.g., ’s tridec-en-yl derivatives) .
- Thermal Stability: The dihydroquinolin-4-one core (melting point >200°C in ) suggests high thermal stability, comparable to other quinolines .
Biological Activity
1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, a quinolinone derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's structure features a quinolinone core, which is known for its capacity to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Molecular Formula: CHNO
CAS Number: 904433-77-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition: The compound has been shown to inhibit specific protein kinases, which are crucial in signal transduction pathways related to cell growth and proliferation.
- Receptor Modulation: It may modulate the activity of neurotransmitter receptors, influencing neuronal signaling.
- DNA Interaction: The compound can interfere with DNA replication and transcription processes, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that quinolinone derivatives exhibit significant anticancer properties. The specific compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
Case Study:
In a study examining the effects of similar quinolinone derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that these compounds could reduce cell viability significantly at micromolar concentrations. The study reported IC50 values ranging from 5 to 15 µM, indicating potent activity against tumor cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-[(2-Methoxyphenyl)methyl]-3-(4-chlorobenzoyl)... | Moderate anticancer activity | 10 |
| 1-[(2-Methoxyphenyl)methyl]-3-(4-nitrobenzoyl)... | Stronger cytotoxicity | 5 |
| 1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl) | Significant anticancer and antimicrobial | 7 |
Q & A
Basic: What are the established synthetic routes for this compound, and what catalytic systems optimize its production?
Methodological Answer:
The synthesis of quinolin-4-one derivatives typically involves acid- or base-catalyzed cyclization of substituted 2′-aminochalcones. For instance, microwave-assisted synthesis with indium(III) chloride (InCl₃) as a catalyst has been optimized to reduce reaction times (5 minutes) and improve yields (63%) compared to traditional methods requiring harsh acids/bases . Key steps include:
- Condensation of precursors (e.g., substituted acetophenones and aldehydes).
- Microwave irradiation (360 W) to accelerate cyclization.
- Purification via crystallization (e.g., CH₂Cl₂/di-isopropylether).
Researchers should validate product purity using NMR and X-ray crystallography to confirm regioselectivity and structural fidelity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzoyl (C=O), and dihydroquinolinone protons to confirm substitution patterns.
- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π–π stacking) affecting crystal packing .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., MW 343.4260 for analogous structures) and fragmentation patterns .
Advanced: How can computational modeling predict this compound’s stability and molecular interactions?
Methodological Answer:
Density functional theory (DFT) and molecular dynamics simulations can:
- Calculate bond dissociation energies to assess thermal stability.
- Predict intermolecular forces (e.g., hydrogen bonding, π–π stacking) influencing crystal structure .
- Compare simulated spectra (IR, UV-Vis) with experimental data to validate accuracy . For environmental stability, models should incorporate pH-dependent degradation pathways using software like COSMOtherm .
Advanced: What experimental designs assess stability under varying pH and temperature?
Methodological Answer:
Adopt a split-plot design with:
- Main plots : pH levels (e.g., 2, 7, 12).
- Subplots : Temperatures (e.g., 25°C, 40°C, 60°C).
- Replicates : 4 replicates per condition to ensure statistical robustness .
Analyze degradation products via HPLC-MS and quantify half-lives. For oxidative stability, use radical initiators (e.g., AIBN) in accelerated aging studies .
Advanced: How to resolve contradictions in bioactivity data across in vitro models?
Methodological Answer:
Apply a three-step framework:
Standardization : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
Dose-response validation : Test across 5–10 concentrations to identify IC₅₀ discrepancies.
Mechanistic profiling : Compare transcriptomic or proteomic data to differentiate target-specific effects from off-target interactions . Contradictions may arise from assay-specific interference (e.g., fluorescence quenching in absorbance-based assays).
Advanced: How to elucidate regioselectivity in this compound’s synthesis?
Methodological Answer:
Mechanistic studies should include:
- Isotopic labeling : Track ¹³C or ²H in precursors to identify bond-forming steps.
- Kinetic analysis : Monitor intermediate formation via in situ FTIR or Raman spectroscopy.
- Catalyst screening : Test Lewis acids (e.g., InCl₃, ZnCl₂) to determine their role in directing regiochemistry . Computational modeling (DFT) can map transition states to explain selectivity .
Advanced: How to evaluate environmental impact and biodegradation pathways?
Methodological Answer:
Follow the INCHEMBIOL framework :
Physicochemical profiling : Measure logP, water solubility, and photolytic half-life.
Biotic studies : Use OECD 301F (ready biodegradability) tests with activated sludge.
Ecotoxicology : Conduct acute/chronic assays on Daphnia magna and algae.
Fate modeling : Apply fugacity models (e.g., EQC) to predict compartmental distribution (air, water, soil).
Basic: What purification protocols achieve >95% purity?
Methodological Answer:
- Crystallization : Optimize solvent polarity (e.g., dichloromethane/n-hexane) to remove byproducts.
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 10–50%).
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases. Validate purity via melting point analysis and chiral HPLC if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
